REACTION_CXSMILES
|
[Sn](Cl)(Cl)(Cl)Cl.[O:6]1[C:17]2[C:9](=[CH:10][C:11](=[CH:15][CH:16]=2)[CH2:12][CH:13]=[CH2:14])[O:8][CH2:7]1.[ClH:18]>C(OCC)(=O)C>[Cl:18][CH:13]([CH3:14])[CH2:12][C:11]1[CH:15]=[CH:16][C:17]2[O:6][CH2:7][O:8][C:9]=2[CH:10]=1
|
Name
|
tin chloride
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
O1COC2=CC(CC=C)=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
DISSOLUTION
|
Details
|
followed by the dissolution
|
Type
|
WASH
|
Details
|
The obtained mixture was washed with water twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane/benzene=10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(CC1=CC2=C(OCO2)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |